molecular formula C10H21NO B1485732 trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol CAS No. 2144691-53-0

trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol

Cat. No.: B1485732
CAS No.: 2144691-53-0
M. Wt: 171.28 g/mol
InChI Key: LVZAYYXJNIHGMY-NXEZZACHSA-N
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Description

Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol: is a cyclobutane derivative characterized by the presence of a butyl and ethyl group attached to an amino group, which is further connected to a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using various starting materials and catalysts to achieve the desired product. For instance, the reaction between an appropriate alkene and an amine under specific conditions can yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutanol ring may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

  • Trans-2-[Butyl(methyl)amino]cyclobutan-1-ol
  • Trans-2-[Butyl(propyl)amino]cyclobutan-1-ol
  • Trans-2-[Butyl(isopropyl)amino]cyclobutan-1-ol

Comparison: Trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol is unique due to the specific combination of butyl and ethyl groups attached to the amino group. This structural feature can influence its reactivity and interactions compared to similar compounds with different substituents. The presence of the cyclobutanol ring also adds to its distinctiveness, making it a valuable compound for various applications .

Properties

IUPAC Name

(1R,2R)-2-[butyl(ethyl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-3-5-8-11(4-2)9-6-7-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAYYXJNIHGMY-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CC)[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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